molecular formula C12H12FNO4 B12992876 Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12992876
M. Wt: 253.23 g/mol
InChI Key: JUCVMKPVHZVLHF-GMSGAONNSA-N
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Description

Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable pyrrolidine derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Oxidation: The final step involves the oxidation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3R,4S)-4-(3-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
  • Rel-(3R,4S)-4-(3-fluoro-4-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

Rel-(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the fluoro and methoxy substituents on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H12FNO4

Molecular Weight

253.23 g/mol

IUPAC Name

(3R,4S)-4-(3-fluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12FNO4/c1-18-9-3-2-6(4-8(9)13)7-5-14-11(15)10(7)12(16)17/h2-4,7,10H,5H2,1H3,(H,14,15)(H,16,17)/t7-,10-/m1/s1

InChI Key

JUCVMKPVHZVLHF-GMSGAONNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)C2C(=O)O)F

Origin of Product

United States

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